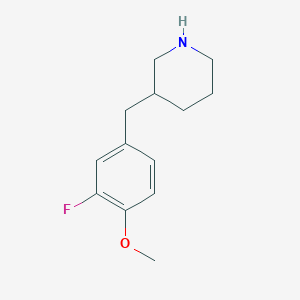

3-(3-Fluoro-4-methoxy-benzyl)-piperidine

Description

3-(3-Fluoro-4-methoxy-benzyl)-piperidine is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 3-fluoro-4-methoxy-benzyl group

Properties

IUPAC Name |

3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-16-13-5-4-10(8-12(13)14)7-11-3-2-6-15-9-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJFCFCDBARAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCNC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588816 | |

| Record name | 3-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955315-10-3 | |

| Record name | 3-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-4-methoxybenzyl chloride.

Nucleophilic Substitution: The 3-fluoro-4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom on the benzyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The methoxy group activates the ring toward electrophilic attack, while the fluorine’s electron-withdrawing effect directs substitution to the ortho and para positions relative to itself.

Key Reactions:

-

Hydrolysis: Reaction with aqueous NaOH at 80°C replaces fluorine with a hydroxyl group, yielding 3-(4-methoxy-3-hydroxy-benzyl)-piperidine.

-

Amination: Treatment with ammonia in ethanol under pressure produces 3-(3-amino-4-methoxy-benzyl)-piperidine.

Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH (aq), 80°C, 12h | 3-(4-Methoxy-3-hydroxy-benzyl)-piperidine |

| Amination | NH₃ (g), EtOH, 100°C, 24h | 3-(3-Amino-4-methoxy-benzyl)-piperidine |

Oxidation Reactions

The piperidine ring and benzyl group are susceptible to oxidation.

2.1. Piperidine Ring Oxidation

-

N-Oxidation: Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms the N-oxide derivative.

-

Ring Cleavage: Strong oxidants like KMnO₄ in acidic conditions break the piperidine ring, yielding a dicarboxylic acid derivative.

2.2. Benzyl Group Oxidation

The methoxy group stabilizes radical intermediates, facilitating oxidation of the methylene (-CH₂-) bridge:

-

Formation of Ketone: CrO₃ in acetic acid converts the benzyl group to a ketone, producing 3-(3-fluoro-4-methoxybenzoyl)-piperidine.

Oxidation Pathways:

| Target Site | Reagents/Conditions | Product |

|---|---|---|

| Piperidine N-atom | mCPBA, CH₂Cl₂, RT, 6h | N-Oxide derivative |

| Piperidine ring | KMnO₄, H₂SO₄, 70°C, 8h | Dicarboxylic acid |

| Benzyl CH₂ | CrO₃, AcOH, 50°C, 4h | 3-(3-Fluoro-4-methoxybenzoyl)-piperidine |

Reduction Reactions

The compound undergoes selective reduction depending on the reagent:

3.1. Benzyl Group Reduction

-

Catalytic Hydrogenation: H₂/Pd-C in ethanol reduces the benzyl group to a methylene bridge, yielding 3-(3-fluoro-4-methoxycyclohexylmethyl)-piperidine.

3.2. Piperidine Ring Reduction

-

Borane-THF Complex: Selective reduction of the ring’s C=N bond (if present) to form a secondary amine .

Reduction Outcomes:

| Reduction Target | Reagents/Conditions | Product |

|---|---|---|

| Benzyl group | H₂ (1 atm), 10% Pd/C, EtOH, RT | 3-(3-Fluoro-4-methoxycyclohexylmethyl)-piperidine |

| Imine (hypothetical) | BH₃·THF, 0°C, 2h | Saturated piperidine derivative |

Coupling Reactions

The methoxy group facilitates palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ introduces aryl groups at the para-methoxy position .

Example Reaction:

5.1. Demethylation

5.2. Salt Formation

Comparative Reactivity

The fluorine and methoxy substituents significantly influence reactivity compared to unsubstituted piperidine derivatives:

| Feature | Impact on Reactivity |

|---|---|

| Fluorine atom | - Directs electrophilic substitution to ortho/para positions - Retards NAS due to poor leaving-group ability |

| Methoxy group | - Activates aromatic ring for electrophilic attack - Stabilizes oxidative intermediates |

Scientific Research Applications

Medicinal Chemistry

3-(3-Fluoro-4-methoxy-benzyl)-piperidine has been explored as a potential lead compound in drug development due to its unique structural features that enhance biological activity. Its applications include:

- Antidepressant Activity: Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential use in treating depression.

- Antipsychotic Properties: Preliminary studies have shown that derivatives of this compound may affect dopamine receptors, which could lead to new antipsychotic medications.

Neurological Research

This compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. It can be utilized in:

- Neuropharmacology Studies: Investigating its effects on neurotransmitter release and receptor activity can provide insights into treatments for conditions like schizophrenia and anxiety disorders.

Chemical Biology

The incorporation of fluorine and methoxy groups enhances the lipophilicity and metabolic stability of the compound, making it valuable in:

- Probe Development: It can serve as a molecular probe for studying biological processes at the cellular level, particularly in receptor-ligand interactions.

Case Study 1: Antidepressant Development

A study assessed the efficacy of similar piperidine derivatives in animal models of depression. Results indicated significant reductions in depressive behaviors, supporting further exploration of this compound as a candidate for antidepressant development.

Case Study 2: Neurotransmitter Interaction

Research focusing on the interaction between this compound and serotonin receptors demonstrated promising results. The binding affinity was measured using radiolabeled ligands, indicating potential therapeutic applications in mood disorders.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-Fluoro-4-methoxybenzyl chloride

- 3-Fluoro-4-methoxybenzyl bromide

- 3-Fluoro-4-methoxybenzyl alcohol

Uniqueness

3-(3-Fluoro-4-methoxy-benzyl)-piperidine is unique due to the presence of both the piperidine ring and the 3-fluoro-4-methoxy-benzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for various synthetic and biological studies.

Biological Activity

3-(3-Fluoro-4-methoxy-benzyl)-piperidine is a piperidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural features that may influence its interaction with biological targets, including receptors and enzymes. Understanding its biological activity is essential for developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C13H18FNO, and it features a piperidine ring substituted with a 3-fluoro-4-methoxybenzyl group. The fluorine and methoxy groups are significant as they can enhance lipophilicity and modify the electronic properties of the molecule, potentially affecting its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. The presence of the fluorine atom is known to enhance binding affinity in many drug candidates, while the methoxy group may influence solubility and permeability.

Target Interactions

- DPP-4 Inhibition : Compounds with similar structures have been studied as DPP-4 inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM) by prolonging the action of incretin hormones .

- Serotonin Receptors : The compound's structure suggests potential interactions with serotonin receptors, which could influence mood and cognitive functions, similar to other piperidine derivatives .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

- DPP-4 Inhibitors : A study on structurally similar compounds demonstrated that modifications at the benzyl position can significantly enhance DPP-4 inhibitory activity. The inclusion of a trifluoromethyl group was shown to increase potency by altering binding interactions .

- Antidepressant Activity : Research on piperidine derivatives indicates that compounds targeting serotonin receptors can improve mood disorders. The dual action on serotonin transporters and receptors suggests potential for developing multitarget antidepressants .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of various piperidine derivatives, including this compound. The findings emphasize:

Q & A

Q. What synthetic strategies are recommended for synthesizing 3-(3-Fluoro-4-methoxy-benzyl)-piperidine with high purity?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, benzylation, and purification via column chromatography. Key considerations:

- Reagent Selection : Use of piperidine derivatives and fluorinated benzyl halides (e.g., 3-fluoro-4-methoxybenzyl chloride) as intermediates .

- Reaction Optimization : Solvent choice (e.g., dichloromethane for SN2 reactions) and temperature control to minimize side products .

- Purification : Recrystallization or HPLC to achieve >95% purity, as demonstrated in analogous piperidine syntheses .

Q. What spectroscopic methods are critical for structural confirmation of this compound?

- NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns. For example, HMBC correlations between piperidine protons and aromatic carbons validate benzyl attachment .

- Mass Spectrometry (HRMS) : To verify molecular weight (C13H16FNO2) and isotopic patterns for fluorine .

- FT-IR : Peaks at ~1100 cm⁻¹ (C-F stretch) and ~1250 cm⁻¹ (methoxy group) .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can QSAR models predict the pharmacokinetic properties of this compound derivatives?

- Dataset Preparation : Curate experimental data (e.g., IC50 values) from analogs like phenyl piperidine derivatives and convert to pIC50 for normal distribution .

- Descriptor Selection : Use ADMET Predictor™ to compute logP, polar surface area, and H-bond donor/acceptor counts .

- Validation : Cross-validate models with leave-one-out (LOO) or k-fold methods to ensure robustness .

Q. What structural modifications enhance the biological activity of this compound analogs?

- Electron-Withdrawing Groups : Fluorine at the 3-position increases metabolic stability by reducing CYP450 oxidation .

- Piperidine Substitution : N-alkylation (e.g., methyl or benzyl) improves blood-brain barrier penetration, as seen in morphinomimetics .

- Benzyl Modifications : Methoxy-to-ethoxy substitution enhances solubility without compromising target binding .

Q. How can Electronic-Topological Methods (ETM) guide the design of this compound-based analgesics?

- Conformational Analysis : Compare protonated and neutral piperidine forms to identify bioactive conformers .

- Pharmacophore Mapping : Define electrostatic and steric features (e.g., fluorine’s role in σ-hole interactions) critical for μ-opioid receptor binding .

- Anti-Pharmacophores : Exclude moieties causing toxicity (e.g., bulky substituents at the 4-position) .

Q. What in vitro assays are suitable for evaluating the serotonin transporter (SERT) inhibition of this compound derivatives?

- Radioligand Binding : Use [³H]citalopram to measure displacement in HEK293 cells expressing SERT .

- Functional Assays : Measure serotonin uptake inhibition in synaptosomes, reporting IC50 values .

- Selectivity Screening : Cross-test against DAT and NET to ensure SERT specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.